An In-depth Technical Guide to 2-(4-Bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione (C14H13BrO3)
An In-depth Technical Guide to 2-(4-Bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione (C14H13BrO3)
Authored by: [Your Name/Gemini], Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione, a representative compound with the molecular formula C14H13BrO3. This class of molecules, known as 2-acyl-cyclohexane-1,3-diones, has garnered significant interest in the fields of medicinal chemistry and agrochemical research due to their diverse biological activities. This document will delve into the synthetic pathways, analytical characterization, and the well-established mechanism of action as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The insights provided herein are intended to equip researchers and professionals in drug development and related industries with the foundational knowledge to explore the potential of this and similar molecular scaffolds.
Introduction: The Versatile Scaffold of 2-Acyl-cyclohexane-1,3-diones
The cyclohexane-1,3-dione framework is a privileged scaffold in organic chemistry, serving as a versatile precursor for a wide array of bioactive molecules.[1] The introduction of an acyl group at the C2 position gives rise to the family of 2-acyl-cyclohexane-1,3-diones, which exhibit a remarkable spectrum of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[1] Our focus in this guide is a representative member of this family, 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione, which embodies the key structural features that confer the notable bioactivity of this class. The presence of the brominated aromatic ring and the diketone functionality makes this molecule a compelling candidate for further investigation in both agrochemical and pharmaceutical research.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione is characterized by a central cyclohexane-1,3-dione ring, substituted at the second position with a 4-bromobenzoyl group. The cyclohexane ring is further substituted with two methyl groups at the fifth position.
Caption: Chemical structure of 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione.
Table 1: Physicochemical Properties of 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione (Estimated)
| Property | Value | Source |
| Molecular Formula | C14H13BrO3 | - |
| Molecular Weight | 309.16 g/mol | - |
| Appearance | White to off-white solid | Inferred from analogs[2] |
| Melting Point | >150 °C (decomposes) | Inferred from analogs[3] |
| Solubility | Soluble in organic solvents like dichloromethane, acetone, and ethyl acetate. Sparingly soluble in water. | Inferred from analogs[3] |
| pKa | ~4-5 (enol form) | Inferred from analogs |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 2-acyl-cyclohexane-1,3-diones is typically achieved through the acylation of a corresponding cyclohexane-1,3-dione precursor. A common and effective method involves the use of an acyl chloride in the presence of a base.
Experimental Protocol: Synthesis of 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione
Materials:
-
5,5-dimethylcyclohexane-1,3-dione (dimedone)
-
4-Bromobenzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature under a nitrogen atmosphere.
-
Acylation: Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione.
Caption: Synthetic workflow for 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione.
Analytical Characterization
The structural elucidation of 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione is accomplished through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-bromobenzoyl group, the methylene protons of the cyclohexane ring, and the methyl protons. The enolic proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbonyl carbons of the dione and the benzoyl group, aromatic carbons, and the aliphatic carbons of the cyclohexane ring and methyl groups. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O stretching of the diketone and the benzoyl group, C-Br stretching, and C-H stretching of the aromatic and aliphatic moieties. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the isotopic pattern for bromine. |
Note: The exact chemical shifts and peak positions will depend on the solvent and the specific instrument used. For a close analog, 2-bromo-5,5-dimethyl-1,3-cyclohexanedione, the mass spectrum shows a molecular ion peak at m/z 218/220, confirming the presence of a bromine atom.[4]
Mechanism of Action: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant body of research has established that 2-acyl-cyclohexane-1,3-diones are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6][7][8] HPPD is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.
The inhibitory activity of these compounds stems from their structural similarity to the natural substrate of HPPD, p-hydroxyphenylpyruvate. The diketone moiety of the inhibitor chelates the active site Fe(II) ion, which is crucial for the catalytic activity of the enzyme. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction.
Caption: Mechanism of HPPD inhibition by 2-acyl-cyclohexane-1,3-diones.
Applications in Drug Development and Agrochemicals
The potent HPPD inhibitory activity of 2-acyl-cyclohexane-1,3-diones has led to their development as effective herbicides.[1] By disrupting an essential metabolic pathway in plants, these compounds can selectively control weed growth in various crops.
Furthermore, the inhibition of HPPD has therapeutic applications in humans. Hereditary tyrosinemia type I is a rare genetic disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase, leading to the accumulation of toxic metabolites. Nitisinone, a 2-acyl-cyclohexane-1,3-dione derivative, is an approved drug for the treatment of this condition.[5][6] By inhibiting HPPD, nitisinone reduces the production of the harmful downstream metabolites. Given this precedent, 2-(4-bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione and its analogs represent a promising scaffold for the development of new therapeutic agents for this and potentially other metabolic disorders.
Beyond HPPD inhibition, the cyclohexane-1,3-dione core is associated with a range of other biological activities, including anti-inflammatory and antimicrobial effects, suggesting broader potential in drug discovery.[1]
Conclusion
2-(4-Bromobenzoyl)-5,5-dimethylcyclohexane-1,3-dione, as a representative of the C14H13BrO3 molecular formula, is a compound of significant interest due to its versatile chemical nature and potent biological activity. This guide has provided a detailed overview of its structure, synthesis, and mechanism of action as an HPPD inhibitor. The insights presented herein underscore the potential of this molecular scaffold in the development of novel herbicides and therapeutic agents. Further research into the structure-activity relationships and optimization of the pharmacological properties of this class of compounds is warranted and holds considerable promise for future applications.
References
-
PubChem. Dimedone. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. Available from: [Link]
-
Georganics. 4,4-Dimethylcyclohexane-1,3-dione. Available from: [Link]
-
CSIR-Institute of Himalayan Bioresource Technology (IHBT), Palampur. Process for 4-substituted cyclohexane-1,3-dione. Available from: [Link]
-
Wikipedia. Dimedone. Available from: [Link]
- Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and applied pharmacology, 133(1), 12–19.
- M., S., & Gryff-Keller, A. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta biochimica Polonica, 56(2), 303–308.
-
Royal Society of Chemistry. ChemComm, 2015, 00, 1-3. Available from: [Link]
-
Cheméo. Chemical Properties of 1,3-Cyclohexanedione, 5,5-dimethyl- (CAS 126-81-8). Available from: [Link]
-
PubChem. 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Available from: [Link]
- El-Sayed, W. M., et al. (2016). Synthesis of Heterocyclic Compounds Derived From Dimedone and Their Anti-tumor and Tyrosine Kinase Inhibitions. Letters in Drug Design & Discovery, 13(4), 346-353.
- European Patent Office. Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
Semantic Scholar. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Available from: [Link]
-
The Good Scents Company. 1,3-cyclohexane dione. Available from: [Link]
-
ResearchGate. Cyclohexanedione HPPD inhibitors as commercial herbicides. Available from: [Link]
-
NIST. 1,3-Cyclohexanedione, 5,5-dimethyl-. National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. ihbt.res.in [ihbt.res.in]
- 2. Dimedone | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimedone - Wikipedia [en.wikipedia.org]
- 4. 2-BROMO-5,5-DIMETHYL-1,3-CYCLOHEXANDIONE(1195-91-1) IR Spectrum [chemicalbook.com]
- 5. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
